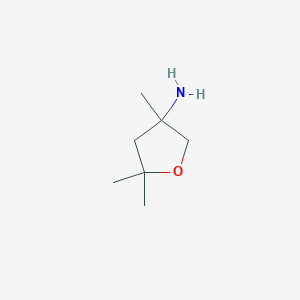

3,5,5-Trimethyloxolan-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

3,5,5-trimethyloxolan-3-amine |

InChI |

InChI=1S/C7H15NO/c1-6(2)4-7(3,8)5-9-6/h4-5,8H2,1-3H3 |

InChI Key |

OVVKEFISDZESPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CO1)(C)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5,5 Trimethyloxolan 3 Amine and Its Analogs

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of 3,5,5-trimethyloxolan-3-amine necessitates advanced asymmetric synthesis techniques. These methods ensure the precise three-dimensional arrangement of atoms, which is critical for the compound's biological and chemical properties.

Asymmetric Catalysis in Oxolane Ring Formation

Asymmetric catalysis is a powerful tool for constructing the chiral oxolane ring with high enantiopurity. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal catalysts, particularly those based on rhodium and palladium, are prominent in this field. For instance, rhodium-catalyzed [3+2] cycloadditions of carbonyl ylides with alkenes can produce highly substituted tetrahydrofurans. nih.gov Similarly, palladium-catalyzed oxidative cyclization of bis-1,3-dienes is another effective method that demonstrates excellent stereoselectivity. nih.gov

Recent advancements have also focused on C-H functionalization, where catalysts activate and transform C-H bonds to form the C-O bond of the ring. organic-chemistry.org Dual catalysis systems, combining photoredox and nickel catalysis, have enabled the enantioselective C(sp³)-H functionalization of oxacycles from simple hydrocarbon feedstocks. organic-chemistry.org

| Catalyst System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) |

| Rh₂(S-DOSP)₄ | C-H Insertion | Aryldiazoacetate + Alkane | >90% |

| Pd(0)/Chiral Ligand | Oxidative Cyclization | Bis-1,3-diene | High (single diastereomer) |

| Ni/Photoredox Catalyst | C-H Functionalization | Cyclic Ether + Aryl Halide | High |

Chiral Auxiliary Approaches for Amine Introduction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary is removed. This strategy is highly effective for the stereoselective introduction of an amine group onto a pre-formed oxolane ring or a precursor.

Commonly used auxiliaries include oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov For example, an oxolane precursor bearing a carboxylic acid function can be coupled with a chiral auxiliary like (1S,2S)-pseudoephenamine. nih.gov The resulting amide can then be enolized and alkylated, with the bulky auxiliary directing the approach of the electrophile to create the desired stereocenter. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched amine. This method has shown notable improvements in the diastereoselectivities of alkylation reactions that form quaternary stereocenters. nih.gov The tert-butanesulfinamide reagent, developed by the Ellman lab, is another versatile chiral auxiliary widely used for the asymmetric synthesis of a vast array of amines. yale.edu

| Chiral Auxiliary | Key Reaction | Stereoselectivity | Advantage |

| Oxazolidinones | Aldol Reactions, Alkylations | High (up to >99% de) | Well-established, predictable stereocontrol. wikipedia.org |

| Pseudoephenamine | Alkylation to form quaternary centers | High (often >95% de) | Crystalline derivatives, improved selectivity over pseudoephedrine. nih.gov |

| tert-Butanesulfinamide | Addition to imines | High | Broad applicability for many amine types, stable reagent. yale.edu |

Biocatalytic Routes to Chiral Oxolane Amines

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mendeley.com Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral amines, several classes of enzymes are particularly relevant.

Transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. bohrium.com A prochiral ketone, such as 3,5,5-trimethyloxolan-3-one, could be converted into the corresponding chiral amine with very high enantiomeric excess. Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are other powerful enzyme classes that facilitate the reductive amination of ketones to produce chiral amines, often with excellent selectivity. thieme-connect.demdpi.com These biocatalytic methods are increasingly applied in industrial processes for the manufacture of chiral amine-containing pharmaceuticals. mdpi.com

| Enzyme Class | Reaction | Substrate | Product | Selectivity |

| Transaminase (ATA) | Asymmetric amination | Prochiral ketone | Chiral primary amine | Often >99% ee. bohrium.com |

| Imine Reductase (IRED) | Reductive amination | Ketone + Amine | Chiral secondary amine | High ee |

| Amine Dehydrogenase (AmDH) | Reductive amination | Ketone + Ammonia (B1221849) | Chiral primary amine | High ee >99%. thieme-connect.de |

Novel Cyclization Strategies for the Oxolane Core

The construction of the oxolane ring itself is a critical step in the synthesis of this compound. Modern synthetic chemistry has produced innovative cyclization strategies that offer efficiency and control over the molecular architecture.

Transition Metal-Catalyzed Dehydrogenative Annulation

Transition metal-catalyzed annulation reactions are powerful methods for constructing cyclic frameworks. elsevier.com Dehydrogenative annulation, in particular, is an atom-economical process where a ring is formed through the creation of C-C or C-X bonds with the concomitant loss of hydrogen gas. This avoids the need for pre-functionalized starting materials. The synthesis of a tetrahydrofuran (B95107) ring can be achieved through the intramolecular dehydrogenative coupling of a saturated diol, catalyzed by a transition metal complex. These methods are pivotal in offering sustainable pathways for developing bioactive molecules and functional materials.

Intramolecular Cycloaddition Reactions

Intramolecular cycloadditions are elegant and efficient reactions where a single molecule containing two reactive moieties undergoes cyclization to form a ring. eurekaselect.com This strategy is highly effective for creating the oxolane core with defined stereochemistry. nih.govnih.gov

One of the most common approaches is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component. nih.govresearchgate.net For instance, a molecule containing both a carbonyl ylide (the three-atom component) and an alkene (the two-atom component) can cyclize to form the tetrahydrofuran ring. nih.gov The intramolecular Diels-Alder reaction, a [4+2] cycloaddition, is another powerful tool, often employed where a furan (B31954) ring acts as the diene, tethered to a dienophile. researchgate.netyoutube.com These reactions can be initiated thermally or by Lewis acids and often proceed with high stereocontrol due to the conformational constraints of the tether connecting the reacting partners. nih.govresearchgate.net

| Cycloaddition Type | Reacting Moieties | Key Features |

| Intramolecular [3+2] | Carbonyl Ylide + Alkene | Convergent, generates multiple stereocenters in one step. nih.gov |

| Intramolecular [4+2] (Diels-Alder) | Diene + Alkene/Alkyne | Forms a six-membered ring containing the oxolane; high stereocontrol. researchgate.net |

| Intramolecular [2+2] | Alkene + Allene | Forms a cyclobutane (B1203170) ring fused to or part of the target structure. nih.gov |

Amine Functionalization and Introduction

The introduction of the amine functionality onto the oxolane scaffold is a critical step in the synthesis of this compound. Modern synthetic chemistry offers several powerful strategies to achieve this transformation, including reductive amination, direct C-H amination, and multi-component reactions.

Reductive Amination Protocols for Ketone Precursors

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgchemistrysteps.com This two-step, one-pot process involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine. chemistrysteps.com

In the context of this compound synthesis, the corresponding ketone precursor, 3,5,5-trimethyloxolan-3-one, is reacted with an ammonia source, such as ammonium (B1175870) chloride or ammonium acetate, in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their mild nature and selectivity for the iminium ion over the ketone starting material. chemistrysteps.com Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel is also a viable approach. wikipedia.orgorganic-chemistry.org

Recent advancements in this area have focused on the development of more efficient and environmentally friendly catalysts. For instance, the use of BH3N(C2H5)3 has been reported as both a catalyst and a reductant for the efficient reductive amination of ketones under mild conditions. rsc.org Iron-based catalysts are also gaining attention for the synthesis of primary amines via reductive amination due to their abundance and lower toxicity. researchgate.net

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH3CN) | Mild, selective for iminium ions. chemistrysteps.com | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, non-toxic byproducts. | More expensive than other borohydrides. |

| Catalytic Hydrogenation (Pd/C, PtO2) | High efficiency, clean reaction. wikipedia.org | Requires specialized equipment (hydrogenator). |

| BH3N(C2H5)3 | Acts as both catalyst and reductant, mild conditions. rsc.org | Limited substrate scope reported. |

C-H Amination of Oxolane Derivatives

Direct C-H amination has emerged as a powerful and atom-economical strategy for the formation of C-N bonds, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net This approach involves the direct conversion of a C-H bond into a C-N bond, typically mediated by a transition metal catalyst. researchgate.net

For the synthesis of this compound, this would involve the direct amination of a 3,5,5-trimethyloxolane precursor at the C3 position. While challenging due to the inherent inertness of C-H bonds, significant progress has been made in this area. google.com Catalytic systems based on rhodium, palladium, and copper have been developed for a variety of C-H amination reactions. researchgate.net The choice of catalyst, oxidant, and nitrogen source is crucial for achieving high selectivity and yield.

Recent research has highlighted the potential of copper-catalyzed C-H amination reactions due to copper's low cost and high tolerance for various functional groups. researchgate.net These reactions often proceed via a cross-dehydrogenative coupling mechanism, where both C-H and N-H bonds are activated. rsc.org

Multi-Component Reactions for Amine Incorporation

Multi-component reactions (MCRs) offer a highly efficient and convergent approach to the synthesis of complex molecules by combining three or more starting materials in a single synthetic operation. rsc.orgnih.gov MCRs are characterized by their high atom economy, operational simplicity, and the ability to generate structural diversity. rsc.org

Several MCRs can be envisioned for the incorporation of an amine group into an oxolane framework. For instance, a variant of the Ugi or Passerini reaction could potentially be adapted to include an oxolane-containing starting material. nih.gov The development of novel MCRs that directly lead to the formation of substituted oxolane amines is an active area of research. These reactions often provide access to complex molecular architectures that would be difficult to synthesize using traditional linear methods. rsc.org

Derivatization Strategies and Analogue Synthesis

Once this compound is synthesized, a wide range of derivatization strategies can be employed to generate a diverse library of analogs with potentially new and interesting properties.

Preparation of N-Substituted this compound Derivatives

The primary amine functionality of this compound serves as a versatile handle for the introduction of various substituents at the nitrogen atom. Standard N-alkylation and N-acylation reactions can be readily performed to introduce a wide array of alkyl, aryl, and acyl groups.

For example, reaction with alkyl halides or tosylates in the presence of a base can yield N-alkylated derivatives. Similarly, acylation with acid chlorides or anhydrides provides the corresponding amides. The synthesis of N-aryl derivatives can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net Furthermore, the synthesis of N-substituted 1,3,5-dithiazinanes has been achieved through reactions with aromatic amines. researchgate.net

Table 2: Common N-Substitution Reactions

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |

| N-Acylation | Acid chloride, Base | Amide |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base | N-Aryl Amine |

| Reaction with Amino Acids | 2-Chloro-4,6-dimethoxy triazine, Amino Acid | Triazine Amino Acid Derivative nih.gov |

Synthesis of Macrocyclic and Polymeric Structures Incorporating Oxolane Amine Units

The bifunctional nature of this compound and its derivatives (containing both an oxolane ring and an amine group) makes them attractive building blocks for the synthesis of more complex architectures, such as macrocycles and polymers.

Macrocyclic structures incorporating the oxolane amine unit can be synthesized through various macrocyclization strategies. researchgate.netroyalsocietypublishing.org These methods often involve the reaction of a difunctionalized oxolane derivative with a suitable linking agent under high dilution conditions to favor intramolecular cyclization. The resulting macrocycles can exhibit unique host-guest binding properties and have potential applications in areas such as sensing and catalysis. The synthesis of macrocyclic polyamines is a well-established field with numerous synthetic routes available. researchgate.netresearchgate.net

The incorporation of this compound units into polymeric structures can lead to materials with novel properties. mdpi.com For instance, the amine group can be used as an initiator for ring-opening polymerization of cyclic esters or carbonates, leading to the formation of biodegradable polyesters or polycarbonates with pendant oxolane moieties. nih.gov Alternatively, the oxolane amine can be incorporated as a monomer in step-growth polymerization reactions to produce polyamides or polyimides. researchgate.net

Functional Group Interconversions on the Oxolane Amine Scaffold

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meic.ac.uk This strategy is particularly valuable in the synthesis of complex molecules like this compound, where the direct introduction of the amine group may be challenging or lead to low yields. By creating a suitable oxolane precursor, the amine functionality can be installed late-stage through reliable and high-yielding transformations.

Key FGI strategies for the synthesis of amines involve the reduction of nitrogen-containing functional groups that are less nucleophilic than the target amine, thereby preventing side reactions like over-alkylation. ic.ac.ukalmerja.com For the oxolane amine scaffold, several precursor functional groups could be envisioned at the C-3 position for subsequent conversion to the primary amine.

Potential FGI Routes to this compound:

Reduction of an Azide (B81097): A highly effective method for preparing primary amines involves the reduction of an alkyl azide. libretexts.org A precursor such as 3-azido-3,5,5-trimethyloxolane could be synthesized via an SN2 reaction of a corresponding halide or sulfonate with an azide salt. The subsequent reduction, commonly achieved with lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, cleanly affords the desired primary amine. youtube.com

Reduction of a Nitrile: The cyano group can be reduced to a primary aminomethyl group. While this would yield an analog (3-(aminomethyl)-3,5,5-trimethyloxolane), it represents a valid FGI strategy for modifying the scaffold.

Reductive Amination of a Ketone: A direct and atom-economical approach is the reductive amination of a corresponding ketone, 3,5,5-trimethyloxolan-3-one. libretexts.orgyoutube.com This one-pot reaction typically involves the formation of an imine intermediate by reacting the ketone with ammonia, followed by in-situ reduction using a selective reducing agent like sodium cyanoborohydride (NaBH3CN). youtube.com

Reduction of an Amide: The reduction of a primary amide is a robust method for amine synthesis. youtube.com A precursor like 3,5,5-trimethyloxolane-3-carboxamide could be reduced, typically using a powerful reducing agent like LiAlH4, to yield the corresponding aminomethyl analog. ic.ac.uk

These potential transformations are summarized in the table below.

| Precursor Scaffold | Key Reagents | Resulting Functional Group | References |

|---|---|---|---|

| 3-Azido-3,5,5-trimethyloxolane | LiAlH4 or H2/Pd | Primary Amine (-NH2) | libretexts.orgyoutube.com |

| 3,5,5-Trimethyloxolan-3-one | NH3, NaBH3CN | Primary Amine (-NH2) | libretexts.orgyoutube.com |

| 3,5,5-Trimethyloxolane-3-carboxamide | LiAlH4 | Aminomethyl Group (-CH2NH2) | ic.ac.ukyoutube.com |

| 3-Nitro-3,5,5-trimethyloxolane | H2/Pd, Pt, or Ni; or Fe, Sn in HCl | Primary Amine (-NH2) | youtube.com |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical processes that are environmentally benign, economically viable, and efficient. chemijournal.comresearchgate.net The synthesis of heterocyclic amines, including oxolane derivatives, can benefit significantly from these approaches, which prioritize waste reduction, atom economy, energy efficiency, and the use of safer solvents and reagents. rasayanjournal.co.ineresearchco.com Key green strategies applicable to the synthesis of this compound include the use of microwave-assisted protocols and solvent-free mechanochemical methods.

Solvent-Free and Microwave-Assisted Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and dramatically reduced reaction times compared to conventional heating methods. mdpi.com The use of microwave irradiation can enhance the synthesis of cyclic amines by enabling rapid, solvent-free, or aqueous-media reactions. nih.govorganic-chemistry.org

For the synthesis of this compound or its analogs, a microwave-assisted approach could be particularly beneficial in several key steps:

Cyclization: Formation of the oxolane ring itself from a suitable diol precursor could be accelerated.

Functional Group Interconversion: Reactions such as the conversion of a hydroxyl group to a leaving group or the displacement with azide could be performed rapidly.

Reductive Amination: One-pot reductive amination procedures can be efficiently conducted under microwave irradiation, often without the need for organic solvents. nih.gov

The advantages of a hypothetical microwave-assisted reductive amination of 3,5,5-trimethyloxolan-3-one are compared with a conventional approach in the table below.

| Parameter | Conventional Method | Microwave-Assisted Method | Potential Advantage |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes | Increased throughput, energy savings |

| Solvent | Organic solvent (e.g., Methanol, THF) | Solvent-free or minimal high-boiling solvent | Reduced waste and environmental impact |

| Temperature | Reflux temperature of solvent | Controlled, rapid heating to a set temperature | Improved control, reduced side reactions |

| Yield | Moderate to good | Often higher due to reduced side product formation | Improved process efficiency |

Solvent-free, or "neat," reactions represent a significant advancement in green chemistry by eliminating the largest source of waste in many chemical processes. rasayanjournal.co.in Combining solvent-free conditions with microwave activation can lead to highly efficient and environmentally friendly synthetic protocols for heterocyclic compounds. nih.gov

Mechanochemical Synthesis Considerations

Mechanochemistry is a branch of chemistry where mechanical force, rather than heat or solvents, is used to induce chemical transformations. nih.gov Typically performed in a high-energy ball mill, this solvent-free technique can lead to unique reactivity, shorter reaction times, and access to products that are difficult to obtain from solution-phase chemistry. researchgate.net

The application of mechanochemistry to amine synthesis is a growing field. For instance, mechanochemical methods have been developed for the Buchwald-Hartwig amination of aryl halides and the synthesis of primary amides from esters. acs.orgacs.org

Hypothetical Application to this compound Synthesis:

A potential mechanochemical route could involve the direct amination of a precursor within a ball mill. For example, the reductive amination of 3,5,5-trimethyloxolan-3-one could be explored under mechanochemical conditions. This would involve milling the ketone with a solid ammonia source (e.g., ammonium salt) and a solid reducing agent. This approach would eliminate the need for solvents and could potentially proceed at room temperature, offering significant green advantages. One-pot, three-component reactions are particularly well-suited for mechanochemical activation. nih.gov

The table below outlines the primary considerations for developing a mechanochemical synthesis for the oxolane amine scaffold.

| Consideration | Description | Potential Impact on Synthesis |

|---|---|---|

| Solvent-Free | Reactions are conducted by grinding or milling solid reagents, often with a small amount of liquid for liquid-assisted grinding (LAG). | Dramatically reduces solvent waste, aligning with green chemistry principles. nih.gov |

| Energy Input | Mechanical energy from milling directly breaks and forms chemical bonds. | Can lead to different reaction pathways and selectivities compared to thermal methods. May overcome high activation barriers at ambient temperature. |

| Reagent State | Reagents are typically in the solid state. | Requires solid-state reagents or a solid support. The physical properties of reagents (e.g., crystal structure, particle size) can influence reactivity. |

| Scalability | Scaling up from lab-scale mills to industrial production can be a challenge. | Requires specialized equipment for larger-scale mechanochemical reactions. |

| Reaction Monitoring | In-situ monitoring is difficult; reactions are typically stopped and analyzed at intervals. | Optimization can be more time-consuming than for solution-phase reactions. |

While specific mechanochemical routes to this compound have not been reported, the principles of this technique suggest it is a promising avenue for future research into a highly sustainable and efficient synthesis.

Chemical Reactivity and Mechanistic Pathways of 3,5,5 Trimethyloxolan 3 Amine

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the amine group in 3,5,5-Trimethyloxolan-3-amine makes it a potent nucleophile, capable of reacting with a variety of electron-deficient species.

Reactions with Electrophilic Centers

The tertiary amine functionality readily engages in nucleophilic substitution reactions with various electrophiles. Due to steric hindrance from the three methyl groups, the accessibility of the nitrogen's lone pair is somewhat impeded, influencing reaction rates compared to less substituted amines. However, it can still react with suitable electrophilic partners.

For instance, in reactions analogous to those of other tertiary alkylamines, it can participate in nucleophilic aromatic substitution reactions, particularly with highly activated heteroaromatic halides. mdpi.com The amine can displace a leaving group on an electron-deficient aromatic or heteroaromatic ring. The reaction mechanism typically proceeds through a concerted SNAr pathway or a Meisenheimer complex intermediate, depending on the substrate and reaction conditions. nih.gov

The amine can also serve as a base, but its nucleophilic character is significant in many synthetic applications. mdpi.com The balance between basicity and nucleophilicity is a key factor in determining the outcome of its reactions.

Amine-Epoxy Addition Mechanisms and Kinetics

This compound, like other tertiary amines, can act as a catalyst or initiator in the ring-opening polymerization of epoxides. mdpi.com The mechanism of tertiary amine-initiated epoxy curing is a well-studied area of polymer chemistry. The reaction is a classic example of a "click" reaction, characterized by high efficiency and selectivity. mdpi.com

The process is initiated by the nucleophilic attack of the tertiary amine on one of the carbon atoms of the epoxy ring. This attack leads to the formation of a zwitterionic intermediate. upc.edursc.org This intermediate is highly reactive and can propagate the polymerization in several ways.

One key pathway involves the abstraction of a proton from a donor (like a thiol or an alcohol, which may be present as a co-catalyst or be generated in situ) to form a hydroxyl group and a more stable propagating species. upc.edursc.orgresearchgate.netdaneshyari.com The generated alkoxide or thiolate is a potent nucleophile that then attacks another epoxy ring, continuing the chain reaction. mdpi.com

The kinetics of such reactions are often autocatalytic, meaning the reaction rate increases as it proceeds. researchgate.netdaneshyari.com This is because the hydroxyl groups formed during the epoxy ring-opening can themselves participate in the reaction, accelerating further ring-opening. upc.edursc.org Isothermal differential scanning calorimetry (DSC) is a common technique used to study the kinetics, often revealing a significant induction period followed by a rapid, autocatalytic stage. researchgate.netdaneshyari.com

Table 1: General Kinetic Parameters for Tertiary Amine-Initiated Epoxy Curing

| Parameter | Description | Typical Behavior |

|---|---|---|

| Initiation | Nucleophilic attack of the tertiary amine on the epoxy ring. | Rate is dependent on the concentration of both amine and epoxide. |

| Propagation | Chain growth via attack of the active species on further epoxy rings. | Can be autocatalytic due to the formation of hydroxyl groups. |

| Induction Period | An initial slow phase before the main reaction accelerates. | Often observed in isothermal curing profiles. researchgate.netdaneshyari.com |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Varies depending on the specific amine and epoxy system. |

Ring-Opening and Rearrangement Reactions of the Oxolane Ring

The stability of the oxolane ring in this compound is sensitive to the chemical environment, particularly the pH.

Acid-Catalyzed Ring Opening Dynamics

Under acidic conditions, the ether oxygen of the oxolane ring can be protonated, forming a good leaving group (a hydroxyl group). youtube.comkhanacademy.org This activation facilitates the nucleophilic attack and subsequent ring-opening. The general mechanism for acid-catalyzed epoxide ring-opening provides a useful analogy. youtube.comkhanacademy.org

The first step is the protonation of the ether oxygen by an acid (H-A). youtube.comkhanacademy.org This makes the carbon atoms adjacent to the oxygen more electrophilic. A nucleophile (Nu-), which could be the conjugate base of the acid or another nucleophile present in the medium, can then attack one of these carbons. nih.gov

In the case of this compound, the substitution pattern would influence the regioselectivity of the attack. Generally, in acid-catalyzed ring-openings of substituted cyclic ethers, the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge on that carbon in the transition state, which resembles an SN1-like mechanism. youtube.comkhanacademy.org The kinetics of such reactions are dependent on the hydronium ion activity and the concentration of the nucleophile. nih.gov

Base-Mediated Rearrangements

The oxolane ring is generally stable under basic conditions. Unlike strained rings like epoxides, the tetrahydrofuran (B95107) ring does not readily open in the presence of bases. However, strong bases could potentially induce elimination reactions if a suitable leaving group is present on the ring, though this is not inherent to the structure of this compound itself.

While specific studies on base-mediated rearrangements of this compound are not widely documented, general principles of organic chemistry suggest that rearrangements would be unlikely without the presence of other activating functional groups or extreme reaction conditions. Catalysis by a base in the rearrangement of similar structures, such as trimethylamine (B31210) N-oxide, has been investigated, but this involves a different functional group and mechanism. scispace.com

Oxidative and Thermal Degradation Pathways

The long-term stability of this compound is limited by its susceptibility to oxidation and thermal decomposition. These degradation processes are critical to understand, especially in applications where the material is exposed to elevated temperatures or oxidative environments, such as in polymer composites. researchgate.netmanchester.ac.uk

The thermal-oxidative degradation of amine-cured epoxy resins, a relevant application area, has been studied extensively. researchgate.netmanchester.ac.uk The degradation process is complex, involving multiple radical-based pathways. The amine moieties are often the initial sites of oxidative attack. researchgate.net

The auto-oxidation of aliphatic amines can lead to the formation of various carbonyl compounds and chain scission, which compromises the material's integrity. researchgate.net Infrared spectroscopy is a valuable tool for tracking this degradation, with the appearance of carbonyl absorption bands (around 1650-1740 cm-1) being a key indicator of oxidation. researchgate.net

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to determine the thermal stability and decomposition kinetics. researchgate.net These techniques can identify the onset temperature of degradation and the activation energy of the decomposition process. The presence of antioxidants can significantly enhance the thermal stability of related systems. researchgate.net

Table 2: Common Products of Amine and Ether Degradation

| Functional Group | Degradation Pathway | Common Products |

|---|---|---|

| Tertiary Amine | Oxidation | Amine oxides, imines, carbonyl compounds, smaller amine fragments. |

| Ether (Oxolane) | Thermal/Oxidative Scission | Aldehydes, ketones, alcohols, and hydroperoxides via radical mechanisms. |

Mechanisms of Oxidative Degradation in Amine-Ether Systems

The oxidative degradation of amines is a critical consideration in many industrial applications. For amine-ether systems like this compound, the degradation process can be initiated at several sites. The general mechanisms for amine oxidation typically involve either the abstraction of an electron from the nitrogen's lone pair or the abstraction of a hydrogen atom from a carbon atom alpha to the nitrogen or oxygen. ntnu.no

Initial steps in the oxidative degradation of tertiary amines can lead to the formation of radical cations. Subsequent reactions may involve dealkylation or cleavage of the carbon-nitrogen bonds. ntnu.no In the case of this compound, the presence of the ether ring introduces additional pathways. The C-H bonds alpha to the ether oxygen are also susceptible to radical abstraction.

Key oxidative degradation pathways are believed to include:

N-dealkylation: Loss of one of the methyl groups attached to the nitrogen.

Ring Opening: Oxidation at the carbon adjacent to the ether oxygen can lead to the formation of an unstable intermediate, resulting in the cleavage of the oxolane ring.

Formation of Oxygenated Products: The reaction can produce various degradation products, including aldehydes, ketones, and smaller amine fragments, depending on the specific reaction conditions and the oxidant involved. ntnu.no

Table 1: Potential Products of Oxidative Degradation

| Reactant | Proposed Intermediate | Potential Degradation Product | Mechanism Pathway |

|---|---|---|---|

| This compound | Aminium radical cation | 5,5-Dimethyl-dihydrofuran-3(2H)-one | Ring C-N bond cleavage |

| This compound | Alpha-aminoalkyl radical | Formaldehyde and secondary amine | N-demethylation |

| This compound | Alpha-ether radical | Hydroxy-ketone derivatives | Ring-opening |

Thermal Stability and Decomposition Processes

The thermal stability of a molecule is determined by the energy required to break its weakest chemical bonds. For this compound, the C-N and C-O bonds are the most likely sites for initial cleavage under thermal stress. While specific studies on this compound are not prevalent, the decomposition of related amino acids and heterocyclic compounds provides insight into potential pathways. nih.govmdpi.comresearchgate.netnih.gov

The decomposition process is expected to be complex, potentially involving a series of parallel and consecutive reactions. The primary decomposition pathways likely include:

C-N Bond Cleavage: Homolytic cleavage of a carbon-nitrogen bond can lead to the formation of alkyl and amino radicals, initiating a chain reaction.

Ether Ring Decomposition: The tetrahydrofuran ring can undergo cleavage, especially at elevated temperatures, leading to the formation of volatile linear compounds.

Deamination and Dehydrogenation: The loss of the amino group or hydrogen atoms can also occur, leading to the formation of unsaturated cyclic ethers or other rearranged products.

The onset temperature for decomposition and the distribution of products are highly dependent on factors such as heating rate, atmosphere (inert or oxidative), and the presence of any catalytic impurities. mdpi.comnih.gov

Table 2: Predicted Thermal Decomposition Parameters

| Decomposition Stage | Approximate Temperature Range (°C) | Primary Bond Cleavage | Major Volatile Products (Predicted) |

|---|---|---|---|

| Initial | 250 - 350 | C-N (amine group) | Ammonia (B1221849), Dimethylamine |

| Secondary | 350 - 500 | C-O (ether ring) | Isobutylene, Acetone |

| Final | > 500 | C-C backbone | Methane, Carbon oxides |

Metal-Catalyzed Transformations

The amine and ether functionalities in this compound make it a potential candidate as a ligand in metal-catalyzed reactions. The nitrogen and oxygen atoms can act as donor sites, forming chelate complexes with transition metals, thereby influencing the catalyst's activity and selectivity.

Role in Cross-Coupling Reactions

While specific applications of this compound in cross-coupling reactions are not documented, its structure suggests potential utility as an N,O-bidentate ligand. Such ligands are known to stabilize metal centers and facilitate key steps in catalytic cycles like oxidative addition and reductive elimination. In reactions such as Suzuki-Miyaura or Heck couplings, the choice of ligand is crucial for achieving high yields and selectivity. mdpi.com The steric bulk provided by the trimethyl-substituted ring could also play a significant role in controlling the coordination environment of the metal catalyst.

Applications in Nitrene Transfer Chemistry

Nitrene transfer reactions, catalyzed by transition metals, are powerful methods for C-H amination and aziridination. The ligand coordinated to the metal center plays a critical role in modulating the reactivity and selectivity of the metal-nitrene intermediate. Given its electron-donating properties, this compound could potentially serve as a supporting ligand in such transformations, although specific research in this area has not been reported.

Noncovalent Interactions and Supramolecular Chemistry

Noncovalent interactions are fundamental to the fields of molecular recognition and materials science. The functional groups within this compound allow it to participate in various noncovalent interactions.

Hydrogen Bonding Networks in Amine-Ether Systems

The this compound molecule contains hydrogen bond acceptor sites (the nitrogen and oxygen atoms) but lacks a primary or secondary amine proton to act as a donor. However, in the presence of protonated species or other hydrogen bond donors (like water or alcohols), it can participate in the formation of extensive hydrogen-bonding networks. The ether oxygen and the tertiary amine nitrogen can both accept hydrogen bonds, leading to the formation of complex supramolecular structures in the solid state or in solution. The geometry and strength of these bonds are dictated by the steric environment around the acceptor sites.

Molecular Recognition Phenomena

Due to the absence of published research, it is not possible to provide specific details, research findings, or data tables on the molecular recognition phenomena of this compound. The scientific community has not yet explored or reported on the following aspects for this compound:

Host-Guest Complexation: There is no information on the formation of inclusion complexes or other host-guest assemblies with known macrocyclic hosts.

Binding Affinity and Selectivity: No experimental data, such as binding constants or enantioselective recognition, have been published.

Intermolecular Interactions: The specific non-covalent interactions that would govern its binding to a potential host molecule have not been investigated or described.

Structural Basis of Recognition: Without evidence of complex formation, there are no crystallographic or spectroscopic data to elucidate the structural details of any potential molecular recognition events.

Further research would be necessary to determine if this compound can participate in molecular recognition and to quantify the nature and strength of any such interactions.

Stereochemical Aspects and Conformational Analysis

Enantiomeric and Diastereomeric Control in Synthesis

The synthesis of 3,5,5-Trimethyloxolan-3-amine, which possesses a chiral center at the C3 position, would necessitate stereocontrolled synthetic strategies to achieve enantiomeric or diastereomeric purity. The presence of two methyl groups at the C5 position simplifies the stereochemistry relative to a molecule with four different substituents on the ring, but the C3 amine group's spatial orientation is critical.

Hypothetically, synthetic routes could involve:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials that already contain the necessary stereocenter.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the oxolane ring or the introduction of the amine group. This could involve processes like asymmetric hydrogenation or amination of a suitable precursor.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a prochiral precursor to direct the stereochemical outcome of a key reaction step, followed by its removal.

Without specific literature, data on the effectiveness of these methods for this particular compound is unavailable.

Conformational Preferences of the Oxolane Ring and Amine Substituent

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (E) and twist (T) forms. For this compound, the substituents would influence the conformational preference to minimize steric strain.

The bulky gem-dimethyl group at the C5 position would likely play a dominant role in dictating the ring's pucker. The amine group and the methyl group at C3 would then adopt positions that minimize steric interactions with each other and with the C5 methyl groups. It is plausible that the lowest energy conformation would place the larger substituents in pseudo-equatorial positions to reduce 1,3-diaxial-like interactions.

The orientation of the amine substituent itself is also a key conformational feature. Rotation around the C3-N bond would be expected, with staggered conformations being more stable than eclipsed ones relative to the substituents on the ring.

Chirality Transfer in Reactions Involving this compound

If synthesized in an enantiomerically pure form, this compound could potentially be used as a chiral ligand or a building block in asymmetric synthesis. The stereochemical information from the C3 center could be transferred to a new stereocenter created in a reaction.

The effectiveness of chirality transfer would depend on the rigidity of the system and the proximity of the chiral center to the reaction site. In reactions involving the amine group, the chiral environment created by the substituted oxolane ring could influence the facial selectivity of approaching reagents. Studies on other chiral amines have shown that intramolecular hydrogen bonding can enhance the rigidity of the transition state, leading to more efficient chirality transfer.

Dynamic Stereochemistry and Inversion Barriers

Amines can undergo a process called nitrogen inversion, where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. wikipedia.org This pyramidal inversion can lead to the racemization of a chiral amine if the nitrogen atom is the stereocenter. wikipedia.org In the case of this compound, the stereocenter is the carbon atom C3, not the nitrogen. Therefore, nitrogen inversion would not lead to racemization of the C3 stereocenter.

However, the amine group itself can be considered a dynamic stereogenic center. The energy barrier to nitrogen inversion is influenced by the substituents on the nitrogen and any ring strain. For typical acyclic amines, this barrier is low, allowing for rapid inversion at room temperature. stackexchange.com Factors that increase the s-character of the nitrogen lone pair, such as incorporating the nitrogen into a small ring, can increase the inversion barrier. While the oxolane ring is five-membered, it is not expected to have a dramatic effect on the nitrogen inversion barrier of the exocyclic amine group compared to acyclic analogues.

The table below provides a general comparison of nitrogen inversion barriers for different types of amines, which can serve as a contextual reference.

| Compound | Inversion Barrier (kcal/mol) |

| Ammonia (B1221849) (NH₃) | 5.8 |

| Trimethylamine (B31210) (N(CH₃)₃) | 7.5 researchgate.net |

| N-methylaziridine | 19 |

This table presents general data for comparative purposes and does not represent experimental data for this compound.

Further computational or experimental studies are necessary to provide specific data on the conformational preferences and dynamic stereochemistry of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 3,5,5-Trimethyloxolan-3-amine, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.

Due to the presence of three methyl groups and a chiral center at the C3 position, the molecule has several distinct proton and carbon environments. The protons of the two methyl groups at the C5 position are diastereotopic, as are the protons of the methylene (B1212753) group at the C4 position, which would likely result in complex splitting patterns in the ¹H NMR spectrum.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To decipher the intricate spin systems and establish connectivity, a combination of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons of the methylene group at C4 and the protons of the methyl group at C3.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This would be particularly useful in establishing the stereochemistry and preferred conformation of the molecule by observing through-space interactions between different methyl groups and the protons on the oxolane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-CH₃ | ~1.1 - 1.3 | ~25 - 30 |

| C5-(CH₃)₂ | ~1.2 - 1.4 | ~28 - 33 |

| C4-H₂ | ~1.5 - 1.9 | ~45 - 50 |

| C2-H₂ | ~3.5 - 3.8 | ~70 - 75 |

| C3-NH₂ | ~1.5 - 2.5 (broad) | - |

| C3 | - | ~55 - 60 |

| C5 | - | ~75 - 80 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs.

Variable Temperature NMR Studies for Conformational Analysis

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium of different puckered conformations (envelope and twist forms). Variable temperature (VT) NMR studies can provide valuable information about the thermodynamics of this conformational exchange. By monitoring changes in the chemical shifts and coupling constants as a function of temperature, it is possible to determine the relative energies of the different conformers and the energy barriers for their interconversion.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and allow for the identification of specific functional groups.

For this compound, a primary amine, characteristic vibrational modes would be observed. orgchemboulder.com Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. orgchemboulder.com An N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ range. orgchemboulder.com Additionally, strong C-O stretching bands characteristic of the ether linkage in the oxolane ring would be present, typically in the 1150-1050 cm⁻¹ region.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric Stretch | ~3350 - 3400 | IR, Raman |

| N-H Symmetric Stretch | ~3250 - 3330 | IR, Raman |

| C-H Stretch (Alkyl) | ~2850 - 2960 | IR, Raman |

| N-H Bend (Scissoring) | ~1580 - 1650 | IR |

| C-O Stretch (Ether) | ~1050 - 1150 | IR |

| C-N Stretch | ~1020 - 1250 | IR |

Mass Spectrometry for High-Resolution Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]+• or [M+H]+), allowing for the unambiguous determination of the molecular formula (C₇H₁₅NO).

The fragmentation of aliphatic amines in mass spectrometry is often dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to the formation of a stable iminium ion. The PubChem database predicts a monoisotopic mass of 129.11537 Da for the neutral molecule. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 130.12265 |

| [M+Na]⁺ | 152.10459 |

| [M-H]⁻ | 128.10809 |

Data sourced from PubChem for the hydrochloride salt, values adjusted for the free base where appropriate. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound or a crystalline derivative would be required. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and the packing of molecules in the crystal lattice. This technique would also definitively establish the relative stereochemistry of the compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of a chiral molecule. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally measured ECD and VCD spectra with those predicted from quantum chemical calculations for a specific enantiomer (e.g., the (R) or (S) configuration), the absolute configuration of the synthesized compound can be unambiguously assigned.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the fundamental electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is widely used in chemistry and materials science to calculate properties such as molecular geometries, vibrational frequencies, and reaction energies. researchgate.netscispace.comresearchgate.net

For 3,5,5-Trimethyloxolan-3-amine, DFT calculations would typically be employed to find the lowest energy conformation of the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a stable structure with a minimum energy is found. researchgate.net The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the molecule.

Furthermore, DFT can be used to determine the energetic properties of the molecule, such as its heat of formation and the energies of its frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.

Illustrative DFT Calculation Results for this compound:

| Property | Hypothetical Value |

| Optimized Energy (Hartree) | -445.123456 |

| HOMO Energy (eV) | -6.234 |

| LUMO Energy (eV) | 1.456 |

| HOMO-LUMO Gap (eV) | 7.690 |

| Dipole Moment (Debye) | 1.87 |

Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT calculations.

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction pathway. DFT calculations are a powerful tool for locating and characterizing transition states. researchgate.net By mapping the potential energy surface of a reaction, computational chemists can predict the most likely reaction pathways and calculate the activation energies.

For this compound, this could be applied to predict its behavior in various chemical transformations. For instance, in a nucleophilic substitution reaction, DFT could be used to model the approach of the nucleophile, the formation of the transition state, and the departure of the leaving group. The calculated activation energy would provide an estimate of the reaction rate.

Hypothetical Reaction Pathway Analysis for the N-alkylation of this compound:

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + CH3I) | 0.0 |

| Transition State | +15.2 |

| Products (N-methylated product + I-) | -5.8 |

Note: This data is hypothetical and serves to illustrate the output of a transition state analysis.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes of molecules and the influence of the surrounding environment, such as a solvent. nih.govresearchgate.net

For this compound, MD simulations could be used to explore its conformational landscape. The oxolane ring can adopt various puckered conformations, and the orientation of the amine and methyl groups can also vary. MD simulations would reveal the most stable conformations and the energy barriers between them.

Furthermore, by including solvent molecules in the simulation, it is possible to study how the solvent affects the structure and dynamics of this compound. This is particularly important for understanding its behavior in solution, where many chemical reactions take place.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a good degree of accuracy. researchgate.netmdpi.com This can aid in the assignment of experimental spectra and the structural elucidation of related compounds.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical IR spectrum can be generated. arxiv.orgmdpi.comresearchgate.net This can help in identifying the characteristic absorption bands of this compound and understanding its vibrational properties.

Illustrative Predicted Spectroscopic Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (N-H) | 1.5 - 2.5 |

| ¹H (C-H) | 1.0 - 3.5 |

| ¹³C (C-N) | 50 - 60 |

| ¹³C (C-O) | 70 - 80 |

| ¹³C (CH₃) | 20 - 30 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch | ~3300 |

| C-H stretch | 2850 - 3000 |

| C-N stretch | 1100 - 1200 |

| C-O-C stretch | 1050 - 1150 |

Note: The data in these tables is for illustrative purposes to show the type of information that can be obtained from computational predictions.

Noncovalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plots

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric clashes, play a crucial role in determining the structure, stability, and reactivity of molecules. nih.govnih.govresearchgate.net NCI analysis, based on the electron density and its derivatives, is a computational technique used to visualize and characterize these weak interactions. researchgate.netresearchgate.netscielo.org.mx

The Reduced Density Gradient (RDG) is a scalar field that is used to identify regions of noncovalent interactions. By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be distinguished. Typically, blue isosurfaces in RDG plots indicate strong attractive interactions like hydrogen bonds, green indicates weak van der Waals interactions, and red signifies steric repulsion. researchgate.netresearchgate.net

For this compound, NCI analysis could be used to visualize intramolecular hydrogen bonding between the amine group and the ether oxygen, as well as steric interactions between the methyl groups. In a condensed phase, it could also reveal intermolecular interactions.

Machine Learning Approaches in Predicting Reactivity and Synthetic Outcomes

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties, reaction outcomes, and even for designing new synthetic routes. acs.orgmdpi.comcmu.educhimia.ch By training algorithms on large datasets of chemical information, ML models can learn complex relationships between molecular structure and reactivity. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are specific applications of machine learning that correlate the chemical structure with biological activity or physical properties. acs.orgresearchgate.netnih.govyoutube.commdpi.com For a molecule like this compound, an ML model could be developed to predict its reactivity in a specific class of reactions based on a set of calculated molecular descriptors. acs.org These descriptors can be derived from its 2D or 3D structure and can include electronic, steric, and topological properties. Such models can be used for high-throughput screening of virtual libraries of similar compounds to identify candidates with desired reactivity profiles.

Applications in Advanced Materials and Chemical Processes

Use as Catalytic Agents and Ligands in Organic Transformations

Tertiary amines are widely recognized for their roles as catalysts and ligands in a multitude of organic reactions due to the availability of a lone pair of electrons on the nitrogen atom.

In the realm of organocatalysis, tertiary amines function as basic catalysts, activating substrates or reagents. Their catalytic activity is influenced by their basicity and the steric environment around the nitrogen atom. sabtechmachine.com The trimethyl groups on the oxolane ring of 3,5,5-Trimethyloxolan-3-amine create significant steric hindrance, which could modulate its catalytic selectivity in certain reactions. While many tertiary amines are used in catalysis, the specific utility of this compound is not detailed in available research.

Furthermore, tertiary amines are crucial components as ligands in metal-organic catalysis. They can coordinate with metal ions to form stable and catalytically active complexes. acs.org The nitrogen atom of the amine and the oxygen atom of the oxolane ring in this compound could potentially act as a bidentate ligand, binding to a metal center to influence the activity and selectivity of a catalytic process. Ligands containing tertiary amines are employed in various metal-catalyzed reactions, including atom transfer radical polymerization (ATRP) and cycloadditions. acs.org

The production of polyurethanes is a major industrial process that heavily relies on catalysts to control the reaction between polyols and isocyanates (gelling reaction) and the reaction of isocyanates with water (blowing reaction). americanchemistry.com Tertiary amines are a principal class of catalysts used for this purpose. sabtechmachine.comresearchgate.net Their catalytic function stems from their ability to activate the reactants. sabtechmachine.com

The structure of this compound suggests it could function as a polyurethane catalyst. The balance between the gelling and blowing reactions is critical for determining the final properties of the foam, and this balance is influenced by the catalyst's structure. ulprospector.com For instance, catalysts like bis(2-dimethylaminoethyl)ether are known as strong blowing catalysts, while others like triethylenediamine (TEDA) are strong gelling catalysts. sabtechmachine.comulprospector.com The steric hindrance and basicity of this compound would be key factors in determining its specific catalytic behavior in polyurethane formulations.

Table 1: Examples of Tertiary Amine Catalysts in Polyurethane Production

| Catalyst Name | Common Abbreviation | Primary Catalytic Function | Reference |

|---|---|---|---|

| Triethylenediamine | TEDA / DABCO | General-purpose gelling catalyst | sabtechmachine.com |

| N,N-Dimethylcyclohexylamine | DMCHA | Balanced gelling and blowing for rigid foams | sabtechmachine.com |

| Bis(2-dimethylaminoethyl)ether | BDMAEE | Strong blowing catalyst | sabtechmachine.comulprospector.com |

| N-Ethylmorpholine | - | Used in polyester (B1180765) foams | sabtechmachine.com |

Intermediates in the Synthesis of Complex Organic Molecules (Non-Pharmaceutical)

Amines are fundamental building blocks in organic synthesis, providing a nitrogen source for the construction of more complex molecules.

While there is no direct evidence of this compound being used in agrochemical synthesis, amines are a core structural motif in many active compounds in this industry. nsf.gov The synthesis of novel agrochemicals often involves the use of unique amine building blocks to create new molecular scaffolds. The structure of this compound, with its distinct substitution pattern, could potentially be used to synthesize new classes of compounds for agrochemical research.

The amine functional group is highly versatile and can be transformed into a wide array of other functional groups, making amine-containing molecules valuable precursors for specialty and fine chemicals. For example, isophorone (B1672270) diamine (3-aminomethyl-3,5,5-trimethylcyclohexylamine), a compound with a somewhat related substituted cyclic structure, is used as an intermediate for dyes and as a hardener for epoxy resins. oecd.org Similarly, this compound could serve as a starting material for creating chemicals with specific properties tailored for applications in coatings, adhesives, or other advanced materials. Its structure could be incorporated into larger molecules to impart specific physical or chemical properties.

Role in Gas Capture and Separation Technologies (e.g., CO2 Capture Solvents)

Amine scrubbing is a leading technology for capturing carbon dioxide (CO2) from industrial flue gases. mdpi.com The process involves the chemical absorption of CO2 into an amine solution. Tertiary amines, such as methyldiethanolamine (MDEA), are known to be effective in this process. researchgate.net They react with CO2 in the presence of water to form bicarbonate, a reaction that is more easily reversible than the carbamate (B1207046) formation typical of primary and secondary amines, potentially leading to lower energy costs for solvent regeneration. nih.gov

This compound is a tertiary amine, and its structure includes features relevant to CO2 capture. It is a sterically hindered amine due to the bulky methyl groups surrounding the nitrogen atom. acs.orgresearchgate.net Sterically hindered amines have been investigated for their potential to offer high CO2 loading capacity and improved regeneration efficiency. collectionscanada.gc.canih.gov The steric hindrance can destabilize the intermediate carbamate, favoring the formation of bicarbonate, which binds CO2 in a 1:1 amine-to-CO2 molar ratio, as opposed to the 2:1 ratio for stable carbamates. acs.orgresearchgate.net While specific data for this compound is unavailable, its structural characteristics suggest it could be a candidate for investigation in CO2 capture applications. However, tertiary amines often exhibit slower reaction kinetics compared to primary and secondary amines, which can be a drawback. acs.org

Table 2: Common Amines Investigated for CO2 Capture

| Amine Name | Amine Type | Key Feature in CO2 Capture | Reference |

|---|---|---|---|

| Monoethanolamine | Primary | Benchmark amine, fast kinetics, forms stable carbamates | nationalcarboncapturecenter.com |

| Methyldiethanolamine | Tertiary | Lower regeneration energy, forms bicarbonate | researchgate.net |

| 2-Amino-2-methyl-1-propanol | Sterically Hindered Primary | High absorption capacity, forms unstable carbamates/bicarbonate | researchgate.net |

| Piperazine | Secondary (Cyclic) | Often used as a rate promoter in blends with tertiary amines | collectionscanada.gc.ca |

Development of Functional Polymeric Materials and Coatings

The synthesis of functional polymeric materials and coatings often relies on the versatile reactivity of amine-containing compounds. Amines can act as monomers in polymerization reactions, as cross-linking agents to enhance the mechanical and thermal properties of thermosetting resins, and as neutralizing agents in water-based coating formulations. For example, various amines are fundamental to the production of polyamides, polyurethanes, and epoxy resins, which are used in applications ranging from high-performance textiles to durable protective coatings.

However, a review of current research reveals no specific data or detailed findings on the use of this compound in these contexts. There are no published studies that describe its polymerization behavior, its impact on the properties of resulting polymers, or its performance in coating formulations. Consequently, there is no data to populate a table on its specific contributions to functional polymeric materials.

Sensing and Molecular Recognition Platforms (Non-Biological Sensing)

In the realm of chemical sensing, amine functionalities are leveraged for the detection of various analytes. The lone pair of electrons on the nitrogen atom can interact with electron-deficient species, and the ability to form hydrogen bonds makes amines suitable for molecular recognition. These interactions can be transduced into measurable signals, forming the basis of non-biological sensors for environmental monitoring, industrial process control, and safety applications.

Nevertheless, the application of this compound in such sensing and molecular recognition platforms has not been reported. Research on chemical sensors often explores a range of amine structures to optimize sensitivity and selectivity for a target analyte. At present, this compound has not been featured in these studies as a recognition element or as a component of a sensor platform. As a result, no data on its sensing performance is available to be presented.

Challenges and Future Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of sterically hindered tertiary amines such as 3,5,5-Trimethyloxolan-3-amine can be challenging. nih.gov Traditional methods may require harsh reaction conditions, expensive reagents, or generate significant waste. A primary area of future research will be the development of greener and more efficient synthetic protocols. One promising approach is the direct reductive amination of ketones, which offers a one-pot synthesis under milder conditions. nih.gov The exploration of novel catalysts, including earth-abundant metals and organocatalysts, could lead to more sustainable and cost-effective production methods. Furthermore, flow chemistry techniques could be employed to improve reaction efficiency, safety, and scalability.

Expanding the Scope of Catalytic Applications

The steric bulk of this compound suggests its potential as a non-nucleophilic base or a ligand in catalysis. While specific catalytic applications of this compound are not yet widely reported, the broader class of tertiary amines is known to catalyze a variety of reactions, including polymerizations. mdpi.com Future research should focus on exploring its efficacy in reactions where steric hindrance can be advantageous, such as in controlling selectivity. Its potential as a catalyst or ligand in reactions like the Buchwald-Hartwig amination, where the related compound 2,2,5,5-tetramethyloxolane has been used as a solvent, warrants investigation. maynoothuniversity.ie

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and designing new applications. The steric hindrance imposed by the trimethyl-substituted oxolane ring likely plays a significant role in its reactivity and catalytic behavior. Future mechanistic studies could involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, to elucidate reaction pathways. Investigating the role of the oxolane ring's oxygen atom in potential coordination or hydrogen bonding interactions during a reaction would also be a valuable area of study.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. While a PubChem entry provides some predicted properties for its hydrochloride salt, more advanced computational studies are needed. uni.lu Density Functional Theory (DFT) and other quantum chemical methods can be used to model its structure, electronic properties, and reaction energetics. researchgate.net These computational models can help in designing new catalysts based on the this compound scaffold and in predicting the outcomes of unexplored reactions, thereby guiding experimental work.

Table 1: Predicted Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Monoisotopic Mass | 129.11537 Da |

| XlogP (predicted) | 0.1 |

Data sourced from PubChem. uni.lu

Exploration of Novel Non-Traditional Applications

Beyond its potential in catalysis, the unique structure of this compound could lend itself to a range of non-traditional applications. Hindered amines are known to be used as stabilizers for polymers, and this compound could be investigated for such properties. rsc.org Its potential as a building block in the synthesis of novel pharmaceuticals or agrochemicals is another avenue for exploration, given that tertiary amines are a key structural motif in many biologically active molecules. nih.gov The presence of the oxolane ring, a feature found in some natural products, could also be leveraged in the design of new bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.